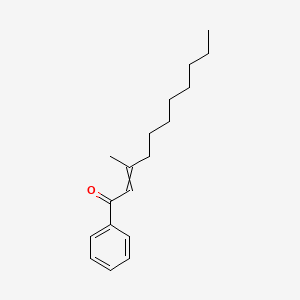
3-Methyl-1-phenylundec-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-phenylundec-2-EN-1-one: is an organic compound with the molecular formula C18H26O It is a ketone with a phenyl group attached to the first carbon and a methyl group attached to the third carbon of an undec-2-en chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenylundec-2-EN-1-one can be achieved through several methods. One common approach involves the aldol condensation of acetophenone with a suitable aldehyde, followed by dehydration to form the enone. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the aldol condensation and subsequent dehydration steps.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-phenylundec-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Chemistry: 3-Methyl-1-phenylundec-2-EN-1-one is used as a starting material for the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules.
Biology: In biological research, this compound may be used to study enzyme-catalyzed reactions involving ketones and enones. It can also serve as a model compound for investigating the mechanisms of these reactions.
Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential as pharmaceutical agents. Research into its biological activity could lead to the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its pleasant aroma makes it a valuable ingredient in the formulation of perfumes and other scented products.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenylundec-2-EN-1-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. The enone structure also allows for conjugate addition reactions, where nucleophiles add to the β-carbon of the enone.
Molecular Targets and Pathways:
Nucleophilic Addition: The carbonyl carbon is the primary target for nucleophiles.
Conjugate Addition: The β-carbon of the enone is the target for nucleophiles in conjugate addition reactions.
Comparison with Similar Compounds
3-Methyl-1-phenylbut-2-en-1-one: A shorter chain analog with similar reactivity.
3-Methyl-1-phenylhex-2-en-1-one: Another analog with a different chain length.
3-Methyl-1-phenylhept-2-en-1-one: A compound with a longer chain but similar functional groups.
Uniqueness: 3-Methyl-1-phenylundec-2-EN-1-one is unique due to its specific chain length and the presence of both a phenyl group and a methyl group. This combination of features gives it distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
88068-41-1 |
|---|---|
Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
3-methyl-1-phenylundec-2-en-1-one |
InChI |
InChI=1S/C18H26O/c1-3-4-5-6-7-9-12-16(2)15-18(19)17-13-10-8-11-14-17/h8,10-11,13-15H,3-7,9,12H2,1-2H3 |
InChI Key |
FFLZYMNBHYRRDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=CC(=O)C1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(4,5-Dihydro-1,3-thiazol-2-yl)[(pyridin-3-yl)methyl]amino}benzonitrile](/img/structure/B14384366.png)
![Spiro[13.14]octacosan-15-ol](/img/structure/B14384371.png)
![1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one](/img/structure/B14384372.png)
![(2R,5R)-2-[(Phenylsulfanyl)methyl]-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14384380.png)
![2-Methylbutyl 4'-butoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14384383.png)
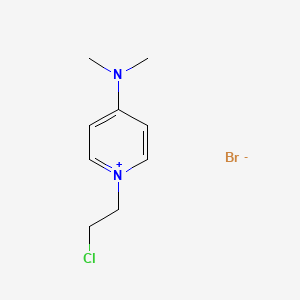
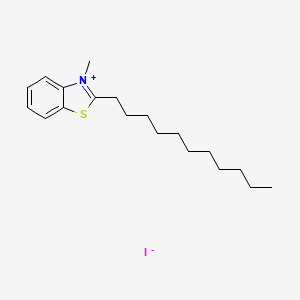

![1,2-Dimethoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14384395.png)
![N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide](/img/structure/B14384398.png)
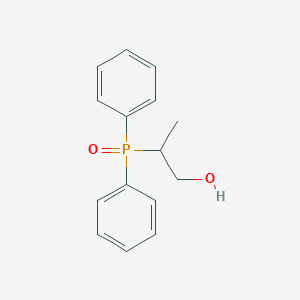
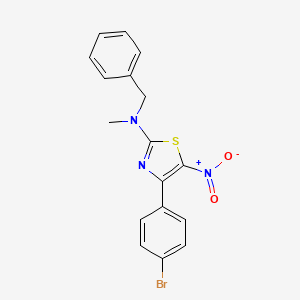
![5-Methyl-5-[6-(phenylselanyl)hexyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14384417.png)
![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate](/img/structure/B14384429.png)
